
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokine receptors, which are involved in immune cell activation and proliferation. CP-690,550 has shown potential as a therapeutic agent for the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as transplant rejection.
作用机制
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide inhibits the activity of JAK3, which is involved in the signaling pathways of cytokine receptors. By blocking JAK3 activity, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide reduces the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases. 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide also inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and interferon-gamma.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce the activation and proliferation of T cells, as well as the production of pro-inflammatory cytokines. In animal models of autoimmune diseases, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease severity and improve clinical outcomes. In clinical trials of patients with rheumatoid arthritis, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease activity and improve clinical outcomes.
实验室实验的优点和局限性
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has several advantages for lab experiments, including its specificity for JAK3 and its ability to inhibit T cell activation and proliferation. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide also has several limitations, including its potential for off-target effects and its potential for toxicity.
未来方向
For research on 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide include the development of more selective JAK3 inhibitors with fewer off-target effects, as well as the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide for the treatment of other autoimmune diseases and transplant rejection. Additionally, further studies are needed to better understand the long-term safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide in patients.
合成方法
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been described in several publications. One method involves the reaction of 4-chloro-3,5-dimethylphenol with 6-methylpyrimidine-4-carbaldehyde in the presence of sodium hydroxide to form 2-(4-chloro-3,5-dimethylphenoxy)-6-methylpyrimidin-4-ylmethanol. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide.
科学研究应用
2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent for autoimmune diseases and transplant rejection. In vitro studies have shown that 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide inhibits the activation and proliferation of T cells, which play a key role in the pathogenesis of autoimmune diseases. In animal models of rheumatoid arthritis and multiple sclerosis, 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has been shown to reduce disease severity and improve clinical outcomes.
Clinical trials of 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide in patients with rheumatoid arthritis have shown significant improvements in disease activity, as measured by the American College of Rheumatology response criteria. 2-(4-chloro-3,5-dimethylphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide has also been studied in patients with psoriasis and inflammatory bowel disease, with promising results.
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-10-4-14(5-11(2)16(10)17)22-8-15(21)18-7-13-6-12(3)19-9-20-13/h4-6,9H,7-8H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSDEIHMVCMRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=NC=NC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

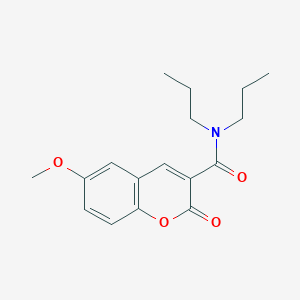
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2858642.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylbenzoic acid](/img/structure/B2858643.png)
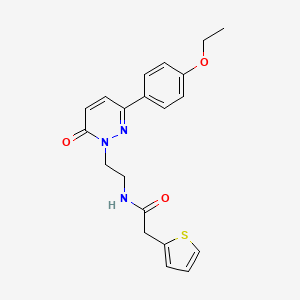
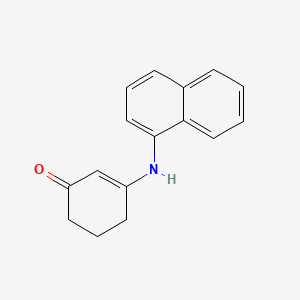
![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)
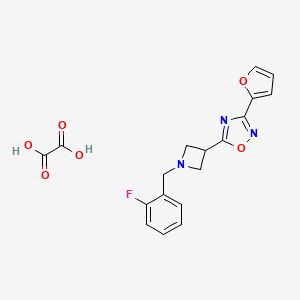
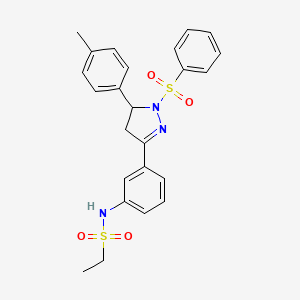
![2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858653.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

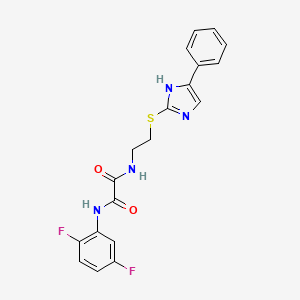
![(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2858657.png)
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)